Cas no 81797-27-5 ( )

  structure
  structure
상품 이름: 
CAS 번호:81797-27-5
MF:C23H23N3O2
메가와트:373.447625398636
CID:987125
PubChem ID:4037170

  화학적 및 물리적 성질

이름 및 식별자

    • [5aR,(+)]-14aβ-(1,1-Dimethyl-2-propenyl)-5aβ,13aα,14,14a-tetrahydroindolo[3',2':4,5]pyrrolo[2,1-c][1,4]benzodiazepine-7,13(5H,12H)-dione
    • (5aR,13aR,14aS)-14a-(1,1-Dimethyl-2-propenyl)-5a,13a,14,14a-tetrahydroindolo[3′,2′:4,5]pyrrolo[2,1-c][1,4]benzodiazepine-7,13(5H,12H)-dione (ACI)
    • Indolo[3′,2′:4,5]pyrrolo[2,1-c][1,4]benzodiazepine-7,13(5H,12H)-dione, 14a-(1,1-dimethyl-2-propenyl)-5a,13a,14,14a-tetrahydro-, [5aR-(5aα,13aβ,14aα)]- (ZCI)
    • Aszonalenin
    • Aszonalenine
    • NSC 374337
    • 81797-27-5
    • NSC374337
    • DTXSID50398686
    • 10-(2-Methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione
    • CHEBI:206347
    • DA-50759
    • 0V5DQ674AU
    • CS-0079843
    • [5aR,(+)]-14abeta-(1,1-Dimethyl-2-propenyl)-5abeta,13aalpha,14,14a-tetrahydroindolo[3',2':4,5]pyrrolo[2,1-c][1,4]benzodiazepine-7,13(5H,12H)-dione
    • INDOLO(3',2':4,5)PYRROLO(2,1-C)(1,4)BENZODIAZEPINE-7,13(5H,12H)-DIONE, 14A-(1,1-DIMETHYL-2-PROPENYL)-5A,13A,14,14A-TETRAHYDRO-, (5AR-(5A.ALPHA.,13A.BETA.,14A.ALPHA.))-
    • UNII-0V5DQ674AU
    • CHEBI:192681
    • NSC-374337
    • (2R,10S,12R)-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione
    • Indolo(3',2':4,5)pyrrolo(2,1-C)(1,4)benzodiazepine-7,13(5H,12H)-dione, 14a-(1,1-dimethyl-2-propenyl)-5a,13a,14,14a-tetrahydro-, (5aR,13aR,14aS)-
    • Aszonalenine, (+)-
    • (5aR,13aR,14aS)-14a-(1,1-Dimethyl-2-propenyl)-5a,13a,14,14a-tetrahydroindolo(3',2':4,5)pyrrolo(2,1-C)(1,4)benzodiazepine-7,13(5H,12H)-dione
    • [5aR,(+)]-14abeta-(1,1-Dimethyl-2-propenyl)-5abeta,13aalpha,14,14a-tetrahydroindolo[3',2'
    • Indolo(3',2':4,5)pyrrolo(2,1-C)(1,4)benzodiazepine-7,13(5H,12H)-dione, 14a-(1,1-dimethyl-2-propenyl)-5a,13a,14,14a-tetrahydro-, (5ar-(5aalpha,13abeta,14aalpha))-
    • (2R,3S,11R)-aszonalenin
    • (2R,3S,11R)-aszonalenin zwitterion
    • HY-123006
    •  
    • 인치: 1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27)/t18-,21-,23+/m1/s1
    • InChIKey: AVLMMDWEIUEKEK-AAIMPIBUSA-N
    • 미소: C([C@@]12C3C=CC=CC=3N[C@@H]1N1C(=O)C3C=CC=CC=3NC(=O)[C@H]1C2)(C)(C)C=C

계산된 속성

  • 정밀분자량: 373.17902698g/mol
  • 동위원소 질량: 373.17902698g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 28
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 704
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 3
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.2
  • 토폴로지 분자 극성 표면적: 61.4Ų

  가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69970-5mg
Aszonalenin
81797-27-5 98%
5mg
¥11479.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69970-1mg
Aszonalenin
81797-27-5 98%
1mg
¥2979.00 2022-04-26
BioAustralis
BIA-A1686-1 mg
Aszonalenin
81797-27-5 >95% by HPLC
1mg
$209.00 2023-07-10
BioAustralis
BIA-A1686-5mg
Aszonalenin
81797-27-5 >95% by HPLC
5mg
$790.00 2024-07-19
1PlusChem
1P00GD41-1mg
[5aR,(+)]-14aβ-(1,1-Dimethyl-2-propenyl)-5aβ,13aα,14,14a-tetrahydroindolo[3',2'
81797-27-5 ≥95%
1mg
$203.00 2025-02-27
1PlusChem
1P00GD41-5mg
[5aR,(+)]-14aβ-(1,1-Dimethyl-2-propenyl)-5aβ,13aα,14,14a-tetrahydroindolo[3',2'
81797-27-5 ≥95%
5mg
$851.00 2024-04-21
A2B Chem LLC
AH62689-1mg
[5aR,(+)]-14aβ-(1,1-Dimethyl-2-propenyl)-5aβ,13aα,14,14a-tetrahydroindolo[3',2'
81797-27-5 ≥95%
1mg
$183.00 2024-04-19
BioAustralis
BIA-A1686-1mg
Aszonalenin
81797-27-5 >95% by HPLC
1mg
$225.00 2024-07-19
A2B Chem LLC
AH62689-5mg
[5aR,(+)]-14aβ-(1,1-Dimethyl-2-propenyl)-5aβ,13aα,14,14a-tetrahydroindolo[3',2'
81797-27-5 ≥95%
5mg
$640.00 2024-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A912733-1mg
Aszonalenin (NSC 374337)
81797-27-5 98%
1mg
¥4,649.40 2022-09-29

  합성 방법

합성회로 1

반응 조건
1.1 Reagents: Calcium chloride Catalysts: Dimethylallyltransferase Solvents: Water ;  24 h, pH 7.5, 37 °C
참조
Stereospecific synthesis of aszonalenins by using two recombinant prenyltransferases
Yin, Wen-Bing; et al, Practical Methods for Biocatalysis and Biotransformations 2, 2012, 254, 254-258

합성회로 2

반응 조건
1.1 Reagents: Potassium bis(trimethylsilyl)amide ,  9-Hexyl-9-borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  10 min, 0 °C
1.2 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  6-Chlorodibenzo[d,f][1,3,2]dioxaphosphepin Solvents: Tetrahydrofuran ;  40 min, 24 °C; 6 min, 0 °C
1.3 3 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  0 °C
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  30 h, 25 °C
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
2.3 Reagents: Trimethylaluminum Solvents: Toluene ;  0 °C; 1 h, 0 °C
2.4 Solvents: Methanol ;  1 h, 0 °C → 25 °C
2.5 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  30 min, 25 °C
참조
Ir-Catalyzed Reverse Prenylation of 3-Substituted Indoles: Total Synthesis of (+)-Aszonalenin and (-)-Brevicompanine B
Ruchti, Jonathan; et al, Journal of the American Chemical Society, 2014, 136(48), 16756-16759

합성회로 3

반응 조건
1.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  30 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
1.3 Reagents: Trimethylaluminum Solvents: Toluene ;  0 °C; 1 h, 0 °C
1.4 Solvents: Methanol ;  1 h, 0 °C → 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  30 min, 25 °C
참조
Ir-Catalyzed Reverse Prenylation of 3-Substituted Indoles: Total Synthesis of (+)-Aszonalenin and (-)-Brevicompanine B
Ruchti, Jonathan; et al, Journal of the American Chemical Society, 2014, 136(48), 16756-16759

합성회로 4

반응 조건
1.1 Reagents: Glycerol ,  Calcium chloride Catalysts: Dimethylallyltransferase Solvents: Water ;  24 h, pH 7.5, 37 °C
참조
Stereospecific synthesis of aszonalenins by using two recombinant prenyltransferases
Yin, Wen-Bing; et al, Organic & Biomolecular Chemistry, 2009, 7(10), 2202-2207

합성회로 5

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C; 20 min, 0 °C
1.2 0 °C → 23 °C; 4 h, 23 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium bis(trimethylsilyl)amide ,  9-Hexyl-9-borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  10 min, 0 °C
2.2 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  6-Chlorodibenzo[d,f][1,3,2]dioxaphosphepin Solvents: Tetrahydrofuran ;  40 min, 24 °C; 6 min, 0 °C
2.3 3 h, 0 °C
2.4 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  0 °C
3.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  30 h, 25 °C
3.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
3.3 Reagents: Trimethylaluminum Solvents: Toluene ;  0 °C; 1 h, 0 °C
3.4 Solvents: Methanol ;  1 h, 0 °C → 25 °C
3.5 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  30 min, 25 °C
참조
Ir-Catalyzed Reverse Prenylation of 3-Substituted Indoles: Total Synthesis of (+)-Aszonalenin and (-)-Brevicompanine B
Ruchti, Jonathan; et al, Journal of the American Chemical Society, 2014, 136(48), 16756-16759

  Raw materials

  Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
atkchemica
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.